molecular formula C5H7FO2 B1407463 Cis-2-fluoro-1-methylcyclopropanecarboxylic acid CAS No. 128230-87-5

Cis-2-fluoro-1-methylcyclopropanecarboxylic acid

Cat. No.: B1407463
CAS No.: 128230-87-5
M. Wt: 118.11 g/mol
InChI Key: QQPAMTHUZUGCJI-WVZVXSGGSA-N
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Description

Cis-2-fluoro-1-methylcyclopropanecarboxylic acid is an organic compound with the molecular formula C5H7FO2 It is a cyclopropane derivative featuring a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-fluoro-1-methylcyclopropanecarboxylic acid typically involves cyclopropanation reactions. One efficient method is the stereoselective rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters. This reaction proceeds with high stereoselectivity, yielding the desired this compound after subsequent reductive cleavage of the phenylsulfonyl group and hydrolysis of the ester group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Cis-2-fluoro-1-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Cis-2-fluoro-1-methylcyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-fluoro-1-methylcyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    Cis-2-fluorocyclopropanecarboxylic acid: Similar structure but lacks the methyl group.

    Trans-2-fluoro-1-methylcyclopropanecarboxylic acid: Different stereochemistry.

    2-fluoro-1-methylcyclopropanecarboxylic acid: Different positional isomer.

Uniqueness

Cis-2-fluoro-1-methylcyclopropanecarboxylic acid is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group. These features can influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds .

Properties

IUPAC Name

(1S,2S)-2-fluoro-1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPAMTHUZUGCJI-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid
Reactant of Route 2
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid
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Cis-2-fluoro-1-methylcyclopropanecarboxylic acid
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Cis-2-fluoro-1-methylcyclopropanecarboxylic acid
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Cis-2-fluoro-1-methylcyclopropanecarboxylic acid
Reactant of Route 6
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid

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